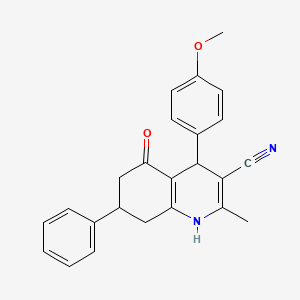![molecular formula C23H25BrN8O4 B11095191 4-[(Z)-(2-{4-(azepan-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-bromo-6-methoxyphenol](/img/structure/B11095191.png)
4-[(Z)-(2-{4-(azepan-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-bromo-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines multiple functional groups, including bromine, hydroxyl, methoxy, azepane, nitroaniline, and triazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:
Synthesis of 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE: This can be achieved by bromination of 4-HYDROXY-5-METHOXYBENZALDEHYDE using bromine in an appropriate solvent.
Formation of the HYDRAZONE: The aldehyde group of 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE reacts with hydrazine derivatives to form the hydrazone.
Coupling with 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]: This step involves the reaction of the hydrazone with the triazine derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic conditions.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: 3-BROMO-4-HYDROXY-5-METHOXYBENZOIC ACID.
Reduction: 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE 1-[4-(1-AZEPANYL)-6-(4-AMINOANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE.
Substitution: 3-METHOXY-4-HYDROXY-5-METHOXYBENZALDEHYDE derivatives.
Scientific Research Applications
3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE N-PHENYLSEMICARBAZONE.
- 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE (4-NITROPHENYL)HYDRAZONE.
Uniqueness
The uniqueness of 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its combination of functional groups, which provides a wide range of chemical reactivity and potential applications. The presence of the triazine ring and azepane moiety distinguishes it from other similar compounds, offering unique properties for research and industrial applications.
Properties
Molecular Formula |
C23H25BrN8O4 |
|---|---|
Molecular Weight |
557.4 g/mol |
IUPAC Name |
4-[(Z)-[[4-(azepan-1-yl)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-bromo-6-methoxyphenol |
InChI |
InChI=1S/C23H25BrN8O4/c1-36-19-13-15(12-18(24)20(19)33)14-25-30-22-27-21(26-16-6-8-17(9-7-16)32(34)35)28-23(29-22)31-10-4-2-3-5-11-31/h6-9,12-14,33H,2-5,10-11H2,1H3,(H2,26,27,28,29,30)/b25-14- |
InChI Key |
JJCOSQOVHDLFRP-QFEZKATASA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N\NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCCCCC4)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCCCCC4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/structure/B11095108.png)
![2-(4-Chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B11095110.png)
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13-trisulfonic acid](/img/structure/B11095114.png)

![1-(4-methoxyphenyl)-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}methanamine](/img/structure/B11095125.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11095145.png)
![(2E)-3-benzyl-N-(4-chlorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11095150.png)
![ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B11095156.png)
![N'-[(E)-(4-nitrophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11095157.png)
![N-(2,3-dimethylphenyl)-6-[(2E)-2-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11095166.png)
![2,5-dichloro-N-[(4-chlorophenyl)carbamoyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11095176.png)
![4-[((E)-2-{2-[(3-Fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11095182.png)
![N-({2-[(4-bromophenyl)carbonyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11095188.png)
-7-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone](/img/structure/B11095198.png)
